molecular formula C29H38ClN5O2 B610462 Integrin Antagonist 1 hydrochloride

Integrin Antagonist 1 hydrochloride

Cat. No.: B610462
M. Wt: 524.1 g/mol
InChI Key: GCZLVFRSWWTRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3008348 is a potent and selective small molecule developed as the first inhaled inhibitor of the integrin αvβ6. It is primarily being investigated for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by fibrosis of the lung tissue .

Preparation Methods

The synthetic routes and reaction conditions for GSK3008348 are not extensively detailed in publicly available literature. it is known that the compound is administered via nebulisation, which suggests that its formulation is designed for inhalation .

Chemical Reactions Analysis

GSK3008348 undergoes various chemical reactions, primarily involving its interaction with the integrin αvβ6. The compound demonstrates a receptor dissociation half-life of approximately 9 hours and induces rapid internalisation of αvβ6, followed by a slow return of the integrin to the cell surface . The specific reagents and conditions used in these reactions are not explicitly detailed in the available literature.

Mechanism of Action

GSK3008348 exerts its effects by selectively binding to the integrin αvβ6 with high affinity. This binding inhibits the activation of TGFβ, a cytokine that promotes collagen production and fibrosis. By reducing TGFβ activation, GSK3008348 aims to halt or slow the progression of fibrosis in the lungs of patients with idiopathic pulmonary fibrosis .

Properties

IUPAC Name

3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZLVFRSWWTRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Integrin Antagonist 1 hydrochloride
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Integrin Antagonist 1 hydrochloride
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Integrin Antagonist 1 hydrochloride
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Integrin Antagonist 1 hydrochloride
Reactant of Route 5
Integrin Antagonist 1 hydrochloride
Reactant of Route 6
Integrin Antagonist 1 hydrochloride

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